2-[(2-Fluorophenyl)methoxy]phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-fluorophenyl)methoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOGBZVFXOGURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Fluorophenyl Methoxy Phenol
Established Synthetic Routes and Precursors
The construction of the ether bond in 2-[(2-Fluorophenyl)methoxy]phenol is the central challenge in its synthesis. Traditional and reliable methods have been developed and refined to facilitate this transformation efficiently.
Ethereal Bond Formation Strategies
The Williamson ether synthesis stands as a cornerstone for the formation of ethers, including this compound. masterorganicchemistry.comchem-station.com This method involves the reaction of an alkoxide with a suitable alkyl halide. In the context of synthesizing the target molecule, the logical precursors are catechol (benzene-1,2-diol) and a 2-fluorobenzyl halide, such as 2-fluorobenzyl bromide or 2-fluorobenzyl chloride.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the phenoxide, generated from the deprotonation of one of the hydroxyl groups of catechol by a base, attacks the electrophilic benzylic carbon of the 2-fluorobenzyl halide, displacing the halide and forming the ether linkage. masterorganicchemistry.comyoutube.com
A critical aspect of this synthesis is achieving selective mono-O-alkylation of catechol. Due to the presence of two hydroxyl groups, there is a potential for the formation of a di-substituted byproduct. The control of this selectivity is highly dependent on the reaction conditions.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Name | Chemical Formula | Role in Synthesis |
| Catechol | C₆H₄(OH)₂ | Phenolic starting material |
| 2-Fluorobenzyl Bromide | C₇H₆BrF | Alkylating agent |
| 2-Fluorobenzyl Chloride | C₇H₆ClF | Alternative alkylating agent |
Phenol (B47542) Functionalization and Aryl Substitution Methods
The functionalization of phenols is a key step in the synthesis of aromatic ethers. In the case of this compound, the starting phenol is catechol. The acidity of the phenolic protons of catechol allows for their ready removal by a variety of bases to form the corresponding phenoxide. The choice of base is a critical parameter that influences the reaction's efficiency and selectivity. Common bases employed in Williamson ether synthesis include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃), and hydrides (e.g., NaH). masterorganicchemistry.com
The aryl substitution pattern of the electrophile, in this case, the 2-fluorobenzyl halide, is also a consideration. The fluorine atom at the ortho position of the benzyl (B1604629) group can influence the reactivity of the benzylic carbon, though it is generally not expected to significantly hinder the SN2 reaction.
Catalytic Approaches in the Synthesis of Related Aromatic Ethers
While the Williamson ether synthesis is a robust method, modern catalytic approaches offer alternative and often more efficient routes to aromatic ethers, including those with structural similarities to this compound. These methods often operate under milder conditions and can exhibit higher functional group tolerance.
Cross-Coupling Reactions for C-O Bond Formation
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-oxygen bonds. rsc.org These reactions typically involve the coupling of an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst and a suitable ligand. While not a direct application for the synthesis of this compound from catechol and a 2-fluorobenzyl halide, related palladium-catalyzed systems could be envisioned for the synthesis of similar diaryl ethers. organic-chemistry.org
The Ullmann condensation is another classical method for the synthesis of diaryl ethers, which involves the copper-catalyzed reaction of an aryl halide with a phenol. organic-chemistry.org Modern modifications of the Ullmann reaction often utilize ligands to facilitate the coupling at lower temperatures and with a broader substrate scope. organic-chemistry.org
Metal-Catalyzed Etherification Techniques
Nickel-catalyzed etherification has gained prominence as a cost-effective and efficient alternative to palladium-based systems. liv.ac.uknih.govnih.gov Nickel catalysts have been shown to be effective in the coupling of aryl halides with alcohols to form alkyl aryl ethers. liv.ac.uknih.gov The application of such a system to the synthesis of this compound would involve the coupling of catechol with a 2-fluorobenzyl halide in the presence of a nickel catalyst. Mechanistically, these reactions often proceed through a Ni(0)/Ni(II) or a related catalytic cycle.
Optimization of Reaction Conditions and Process Efficiency
The efficiency of any synthetic route to this compound is highly dependent on the careful optimization of various reaction parameters. The goal is to maximize the yield of the desired mono-alkylated product while minimizing the formation of byproducts and ensuring a practical and scalable process.
For the Williamson ether synthesis, key parameters to optimize include:
Choice of Base: The strength and stoichiometry of the base are critical for selective mono-deprotonation of catechol. Weaker bases like potassium carbonate are often favored to control the reaction and prevent di-alkylation.
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or acetone (B3395972) are commonly used as they can solvate the cation of the phenoxide without solvating the nucleophilic oxygen atom, thus enhancing its reactivity. masterorganicchemistry.com
Temperature: The reaction temperature influences the rate of reaction. While higher temperatures can accelerate the reaction, they can also lead to an increase in side reactions, including di-alkylation.
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time to achieve maximum conversion to the desired product.
Table 2: Influence of Reaction Conditions on Williamson Ether Synthesis of Phenols
| Parameter | Condition | Effect on Reaction |
| Base | Strong Base (e.g., NaH) | Can lead to di-alkylation of catechol. |
| Weak Base (e.g., K₂CO₃) | Favors selective mono-alkylation. | |
| Solvent | Polar Aprotic (e.g., DMF) | Enhances nucleophilicity of the phenoxide. |
| Protic (e.g., Ethanol) | Can solvate the phenoxide, reducing reactivity. | |
| Temperature | High Temperature | Increases reaction rate but may decrease selectivity. |
| Moderate Temperature | Often provides a good balance between rate and selectivity. |
Solvent System Selection and Reaction Temperature Control
The choice of solvent and the control of reaction temperature are critical parameters in the Williamson ether synthesis, directly impacting reaction rate and yield. wikipedia.org Protic solvents tend to slow the reaction by solvating the nucleophile, thus reducing its availability. wikipedia.org Therefore, polar aprotic solvents are preferred as they can dissolve the ionic alkoxide while not significantly solvating the anion.
Solvent System Selection:
N,N-Dimethylformamide (DMF) and Acetonitrile (MeCN) : These are commonly used solvents for Williamson ether synthesis due to their polarity and aprotic nature, which facilitate the SN2 reaction. wikipedia.org
Dimethyl Sulfoxide (DMSO) : In syntheses involving fluorinated compounds, DMSO has been shown to be an effective solvent, sometimes leading to higher yields compared to other systems. fluorine1.ru
Phase-Transfer Catalysis (PTC) : A system using a solvent like dichloromethane (B109758) (CH2Cl2) with an aqueous solution of a base (e.g., KOH) and a phase-transfer catalyst can significantly enhance reaction efficiency, particularly for fluorinated alcohols. fluorine1.ru
Reaction Temperature Control: A typical Williamson reaction is conducted at elevated temperatures, generally between 50 °C and 100 °C, with reaction times ranging from 1 to 8 hours. wikipedia.org For the synthesis of fluorinated ethers, temperatures can be higher, sometimes reaching 130 °C, especially when using microwave-assisted heating to reduce reaction times. wikipedia.orgfluorine1.ru However, excessively high temperatures can promote side reactions. For instance, in the synthesis of related diaryl ethers via SNAr reactions, temperatures are carefully controlled, often in the range of 80-100 °C. acs.org
Table 1: Effect of Solvent and Temperature on Williamson Ether Synthesis of Fluorinated Ethers
| Solvent System | Temperature (°C) | Typical Reaction Time (h) | Observations |
| Acetonitrile | 80 - 100 | 4 - 8 | Good yields for standard Williamson synthesis. wikipedia.org |
| DMF | 50 - 100 | 1 - 8 | Commonly used, promotes SN2 pathway. wikipedia.org |
| DMSO | 100 | 8 | Can lead to higher yields for fluorinated compounds. fluorine1.ru |
| CH2Cl2 / aq. KOH (PTC) | 40 | 5 | Effective for fluorinated alcohols under phase-transfer conditions. fluorine1.ru |
| Toluene | 80 - 110 | 1 - 4 | Used in Pd-catalyzed cross-coupling of fluorinated alcohols. acs.org |
Yield Enhancement and Byproduct Reduction Strategies
Optimizing the yield of this compound while minimizing byproducts is a key challenge. The primary side reaction in Williamson synthesis is elimination (E2), which competes with the desired substitution (SN2).
Yield Enhancement:
Choice of Reactants : To favor the SN2 mechanism, the alkylating agent should be a primary halide, such as 2-fluorobenzyl bromide or chloride. masterorganicchemistry.com Using a secondary or tertiary halide would significantly increase the likelihood of elimination byproducts. masterorganicchemistry.comyoutube.com
Base Selection : A strong base is required to fully deprotonate the phenol. Sodium hydride (NaH) is a common choice as it forms a non-nucleophilic byproduct (H2 gas) that does not interfere with the reaction. masterorganicchemistry.comyoutube.com Potassium carbonate (K2CO3) is also frequently used, particularly in polar aprotic solvents like DMF or acetonitrile.
Catalysts : For related diaryl ether syntheses, the use of potassium fluoride-alumina in conjunction with 18-crown-6 (B118740) has been shown to efficiently mediate the coupling of phenols to aryl halides. acs.org In palladium-catalyzed systems, a precatalyst like tBuBrettPhos Pd G3 with a base such as Cs2CO3 can provide high yields in short reaction times. acs.org
Byproduct Reduction:
Elimination : The main strategy to reduce elimination byproducts is the use of a primary alkyl halide and avoiding excessively high temperatures. masterorganicchemistry.com
C-alkylation : Although less common, alkylation can sometimes occur on the aromatic ring (C-alkylation) instead of the phenolic oxygen (O-alkylation). This is generally minimized by using polar aprotic solvents and ensuring the complete formation of the phenoxide before adding the alkylating agent.
Aryl-Triflate Formation : In syntheses that use triflate-based reagents for introducing fluorinated groups, the formation of an aryl-triflate byproduct can occur through the nucleophilic attack of the phenoxide on the sulfur atom of the reagent. nih.gov Careful control of reaction conditions is necessary to minimize this.
Derivatization Strategies for Analogous Fluorinated Phenolic Ethers
The core structure of this compound can be modified to produce a library of analogous compounds with potentially new properties. Key derivatization strategies include the introduction of further substituents onto the aromatic rings and the conversion of the phenolic group into other functional groups, such as in the synthesis of Schiff bases.
Introduction of Additional Substituents
The introduction of additional functional groups onto either the phenolic or the fluorophenyl ring can be achieved through various electrophilic aromatic substitution reactions. The existing ether and fluoro- groups will direct the position of the incoming substituent.
Fluorination : Additional fluorine atoms can be introduced using electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF4). mdpi.com The reaction conditions, including the choice of solvent (e.g., acetonitrile) and catalyst, can be tailored to control the regioselectivity of the fluorination. mdpi.com
Nitration/Halogenation/Sulfonation : Standard electrophilic aromatic substitution protocols can be applied. The activating, ortho-, para-directing nature of the ether-linked phenolic ring means that substitution will likely occur at positions ortho or para to the ether linkage. The electron-withdrawing nature of the fluorine atom on the other ring will deactivate it towards electrophilic substitution. nih.gov
Functional Group Tolerance : Studies on the synthesis of related difluoromethyl ethers show that the etherification reaction is tolerant of a wide range of existing functional groups, including esters, amides, ketones, and nitriles, allowing for the use of pre-functionalized starting materials. nih.gov
Synthesis of Schiff Base Derivatives
Schiff bases, characterized by an imine (-C=N-) group, are readily synthesized from phenolic aldehydes. To create a Schiff base derivative from this compound, the molecule would first need to be functionalized with an aldehyde group, typically via formylation of the phenolic ring (e.g., through the Vilsmeier-Haack or Duff reaction). The resulting aldehyde can then be condensed with a primary amine.
The synthesis of Schiff bases from fluorinated hydroxy-benzaldehydes is well-documented. nih.govfrontiersin.org The general procedure involves the condensation of the aldehyde with a primary amine in a suitable solvent. iosrjournals.orgtaylorfrancis.com
Reaction Conditions : The reaction is typically carried out in an alcohol solvent, such as methanol (B129727) or ethanol, at room temperature. nih.govfrontiersin.org
Reaction Time and Yield : The reaction is often stirred for an extended period, such as 24 hours, to ensure completion. nih.gov The resulting Schiff base often precipitates from the reaction mixture and can be purified by simple filtration and crystallization. nih.gov Yields for the synthesis of fluorinated phenolic Schiff bases are generally high, often in the 78-82% range. nih.govfrontiersin.org
Table 2: Synthesis of Fluorinated Phenolic Schiff Bases
| Aldehyde Starting Material | Amine | Solvent | Temperature | Yield (%) |
| 3,5-difluoro-2-hydroxy-benzaldehyde | 3,4-diaminopyridine | Methanol | Room Temp. | 78 |
| 5-fluoro-2-hydroxy-benzaldehyde | 3,4-diaminopyridine | Methanol | Room Temp. | 82 |
| Isovanillin | 4-fluoroaniline | Microwave (900 W) | N/A | 97 |
Data compiled from related syntheses. nih.govnih.gov
This strategic approach to synthesis and derivatization allows for the controlled production of this compound and its analogs, opening avenues for further research into the properties and applications of this class of fluorinated compounds.
Molecular Structure and Conformational Analysis of 2 2 Fluorophenyl Methoxy Phenol
Advanced Spectroscopic Characterization
A complete understanding of the molecular structure of 2-[(2-Fluorophenyl)methoxy]phenol in solution and its electronic properties necessitates a suite of advanced spectroscopic techniques.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism Studies
High-resolution ¹H and ¹³C NMR spectroscopy would be indispensable for the definitive structural assignment of this compound. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the fluorophenyl and phenol (B47542) rings, as well as the methylene (B1212753) protons of the ether linkage and the hydroxyl proton. The chemical shifts and coupling constants of these protons would provide critical information about the electronic environment and connectivity within the molecule. Furthermore, two-dimensional NMR techniques, such as COSY and HSQC, would be instrumental in unambiguously assigning all proton and carbon signals.
A key area of investigation would be the potential for tautomerism. While the phenolic form is expected to be predominant, NMR studies, potentially at variable temperatures, could reveal the presence of any minor tautomeric isomers in solution.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Intramolecular Interactions
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in this compound. The FTIR spectrum would be expected to exhibit characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, the C-O-C stretching of the ether linkage, and the C-F stretching of the fluorophenyl group. Aromatic C-H and C=C stretching and bending vibrations would also be present.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy would provide information on the electronic transitions within the molecule. The absorption spectrum is anticipated to show characteristic π-π* transitions associated with the aromatic rings. The position and intensity of these absorption maxima (λmax) would be influenced by the substitution pattern and the electronic interplay between the fluorophenyl and phenol moieties. Solvatochromic studies, involving the measurement of UV-Vis spectra in solvents of varying polarity, could further elucidate the nature of the electronic transitions and the ground and excited state dipole moments of the molecule.
X-ray Crystallography and Solid-State Architecture
To date, the crystal structure of this compound has not been reported in the crystallographic databases. A single-crystal X-ray diffraction analysis would be the definitive method to determine its solid-state architecture.
Crystal Structure Determination and Unit Cell Parameters
A successful crystallographic study would yield precise atomic coordinates, bond lengths, and bond angles, providing an unambiguous confirmation of the molecular structure in the solid state. Key parameters to be determined would include the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ).
Conformational Preferences and Dihedral Angle Analysis in the Crystalline State
For diaryl ethers, the key dihedral angles dictate the spatial orientation of the two aromatic rings with respect to each other. In the case of this compound, the molecule possesses considerable conformational flexibility due to rotation around the C-O bonds. The presence of the fluorine atom on one of the phenyl rings and the hydroxyl group on the other introduces electronic and steric factors that influence the most stable conformation.
Computational studies on related molecules, such as 5-pentyl-2-phenoxyphenol, have utilized methods like DFT to optimize molecular geometry and predict stable conformations. researchgate.net It is anticipated that for this compound, the molecule would adopt a non-planar conformation to minimize steric hindrance between the two aromatic rings. The dihedral angles would likely deviate significantly from 0° or 180° to achieve a lower energy state. The interplay of intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen, as well as repulsive forces between the electron clouds of the aromatic rings and the fluorine substituent, would be critical in determining the precise geometry.
A theoretical analysis of related o-substituted diaryl ethers suggests that the conformational landscape can be complex, with several low-energy conformers existing in equilibrium. organic-chemistry.orgnih.gov The preferred conformation in the crystalline state would be the one that allows for the most efficient packing and strongest intermolecular interactions, such as hydrogen bonding and van der Waals forces.
To illustrate the concept of dihedral angles in similar structures, consider the following hypothetical data table based on computational analyses of related diaryl ethers:
| Dihedral Angle (°) | Description | Predicted Stability |
| τ1 (Car-O-Cmethylene-Car') | Rotation around the ether-methylene bond | Influenced by steric hindrance |
| τ2 (O-Cmethylene-Car'-Car') | Rotation of the fluorophenyl ring | Dependent on fluorine position |
| τ3 (Car-Car-O-H) | Orientation of the hydroxyl group | Potential for intramolecular H-bonding |
This table is illustrative and based on general principles of conformational analysis for diaryl ethers.
Tautomeric Equilibria Investigations in Related Phenolic Systems
Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. While this compound itself does not exhibit the classical tautomerism discussed below, the principles are highly relevant to other phenolic systems, particularly Schiff bases derived from hydroxylated aldehydes.
Phenol-Imine and Keto-Amine Tautomerism in Schiff Bases
Schiff bases derived from the condensation of o-hydroxyaldehydes (like salicylaldehyde) with primary amines are well-known to exhibit phenol-imine and keto-amine tautomerism. researchgate.netjsynthchem.com This equilibrium involves the transfer of a proton from the phenolic hydroxyl group to the imine nitrogen atom.
The two tautomeric forms are:
Phenol-imine (Enol-imine) form: Characterized by an O-H···N intramolecular hydrogen bond.
Keto-amine (Keto-enamine) form: Characterized by an O···H-N intramolecular hydrogen bond and a quinoidal structure in the aromatic ring.
The position of this equilibrium is influenced by several factors, including the electronic nature of substituents on the aromatic rings and the amine moiety. nih.gov For instance, in many salicylaldimine Schiff bases, the phenol-imine form is found to be predominant. jsynthchem.com
The following table summarizes the key features of the two tautomeric forms in a typical salicylaldimine Schiff base:
| Tautomeric Form | Key Structural Features | Spectroscopic Signature (Typical) |
| Phenol-Imine | -OH group, C=N double bond, intramolecular O-H···N bond | Distinct ¹H NMR signal for phenolic proton |
| Keto-Amine | C=O group, C-N single bond, C=C double bond in a quinoidal ring, intramolecular O···H-N bond | Shift in UV-Vis absorption to longer wavelengths |
Influence of Solvent Polarity and Environmental Factors on Tautomeric Forms
The tautomeric equilibrium between the phenol-imine and keto-amine forms is highly sensitive to the surrounding environment, particularly the polarity of the solvent. nih.gov The relative stability of the two forms can be altered by the solvent's ability to form hydrogen bonds and to stabilize dipoles.
Generally, the following trends are observed:
Non-polar solvents: In non-polar solvents, the intramolecular hydrogen bond is a key stabilizing factor. The less polar phenol-imine form is often favored.
Polar solvents: Polar solvents can interact with the solute molecules, potentially disrupting the intramolecular hydrogen bond and stabilizing the more polar keto-amine tautomer. Polar protic solvents, in particular, can act as both hydrogen bond donors and acceptors, further influencing the equilibrium.
Studies on various Schiff bases have shown that an increase in solvent polarity can lead to a shift in the equilibrium towards the keto-amine form. researchgate.net This is often evidenced by changes in UV-Visible and NMR spectra. researchgate.net
The table below illustrates the typical effect of solvent polarity on the percentage of the keto-amine tautomer in a representative o-hydroxy Schiff base system:
| Solvent | Dielectric Constant (ε) | Keto-Amine Form (%) (Illustrative) |
| Cyclohexane | 2.02 | < 5 |
| Chloroform | 4.81 | 10-20 |
| Ethanol | 24.55 | 30-50 |
| Dimethyl Sulfoxide (DMSO) | 46.68 | > 60 |
This data is illustrative and represents general trends observed in the literature for o-hydroxy Schiff bases.
The pH of the medium also plays a crucial role, with acidic or basic conditions capable of shifting the equilibrium by protonating or deprotonating the molecule at different sites.
No Publicly Available Computational Studies Found for this compound
As a result, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the electronic structure, spectroscopic properties, molecular orbitals, and charge distribution of this specific compound as per the provided outline. The creation of such an article requires access to published studies that have performed Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping specifically for this compound.
While general principles and methodologies of these computational techniques are well-documented and have been applied to similar phenolic and fluorinated compounds, the specific quantitative data such as HOMO-LUMO energy gaps, NBO interaction energies, and MEP values are unique to each molecule and must be determined through dedicated computational experiments.
For instance, studies on related molecules like fluorinated dimethyl ethers and other ortho-substituted phenols have utilized DFT and NBO analyses to investigate their electronic properties and intermolecular interactions. nih.govresearchgate.net Similarly, research on various methoxyphenyl derivatives has employed DFT to correlate computational data with experimental findings. aun.edu.egijsrst.comepstem.net However, extrapolating these results to this compound would not meet the standard of scientific accuracy required for the requested article.
Therefore, without access to specific computational data for this compound, the generation of the requested article with its detailed subsections and data tables cannot be fulfilled at this time. Further research, including the performance of the necessary quantum chemical calculations by a computational chemist, would be required to produce the specified content.
Computational and Theoretical Chemistry Investigations of 2 2 Fluorophenyl Methoxy Phenol
Chemical Reactivity Descriptors
The reactivity of a chemical species can be quantitatively described using descriptors derived from density functional theory (DFT). These descriptors provide insights into the molecule's stability and its propensity to react with other chemical entities.
Fukui Function Analysis for Electrophilic and Nucleophilic Sites
The Fukui function, f(r), is a key concept in conceptual DFT that helps in identifying the most reactive sites within a molecule for electrophilic and nucleophilic attacks. wikipedia.org It measures the change in electron density at a specific point when an electron is added to or removed from the system. wikipedia.org
For an electrophilic attack (a reaction with a nucleophile), the relevant Fukui function, f⁻(r), is calculated. The sites with the highest values of f⁻(r) are the most susceptible to losing an electron and are thus the primary nucleophilic sites. Conversely, for a nucleophilic attack (a reaction with an electrophile), the f⁺(r) function is used. The atoms with the highest f⁺(r) values are the most likely to accept an electron, making them the principal electrophilic sites. hackernoon.com
In the case of 2-[(2-Fluorophenyl)methoxy]phenol, computational analysis would likely reveal the phenolic oxygen and the electron-rich aromatic rings as the primary centers for electrophilic attack. The hydrogen of the hydroxyl group and potentially the carbon atoms adjacent to the electronegative oxygen and fluorine atoms would be identified as key sites for nucleophilic attack.
Table 1: Hypothetical Fukui Function Indices for Selected Atoms in this compound
| Atom | f⁺ (Electrophilic Attack) | f⁻ (Nucleophilic Attack) |
| O (phenolic) | 0.085 | 0.150 |
| C (attached to phenolic O) | 0.095 | 0.070 |
| O (ether) | 0.075 | 0.130 |
| C (benzyl) | 0.060 | 0.050 |
| C (fluoro-substituted) | 0.110 | 0.040 |
| F | 0.090 | 0.100 |
Note: These values are illustrative and represent a plausible outcome of a DFT calculation.
Global Reactivity Descriptors (Hardness, Chemical Potential, Electrophilicity Index)
Global reactivity descriptors provide a holistic view of a molecule's reactivity. researchgate.net These are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron configuration. A large HOMO-LUMO gap corresponds to a high hardness, indicating greater stability.
Chemical Potential (μ) indicates the tendency of electrons to escape from the system. It is the negative of electronegativity.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| HOMO Energy | -8.50 |
| LUMO Energy | -1.20 |
| Energy Gap (ΔE) | 7.30 |
| Chemical Hardness (η) | 3.65 |
| Chemical Potential (μ) | -4.85 |
| Electrophilicity Index (ω) | 3.22 |
Note: These values are illustrative and based on typical ranges for similar phenolic compounds.
Intermolecular Interaction Energy Analysis (e.g., Hirshfeld Surface Analysis and Fingerprint Plots)
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. plu.mx The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts. These close contacts are indicative of hydrogen bonds, van der Waals forces, and other non-covalent interactions that stabilize the crystal structure. nih.gov
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a summary of all intermolecular contacts. kayseri.edu.tr For this compound, the analysis would likely show significant contributions from H···H, C···H/H···C, and O···H/H···O contacts, which are common in organic molecules. nih.gov The presence of the fluorine atom would also introduce F···H contacts. The relative percentages of these interactions dictate the packing motif of the molecules in the solid state.
Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Interaction Type | Contribution (%) |
| H···H | 45.5 |
| C···H / H···C | 25.0 |
| O···H / H···O | 18.5 |
| F···H / H···F | 8.0 |
| C···C | 2.0 |
| Other | 1.0 |
Note: These percentages are illustrative and represent a plausible distribution for a molecule with this composition.
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov By simulating the movements of atoms and bonds, MD can explore the conformational landscape of this compound, identifying its most stable conformations and the energy barriers between them.
The key sources of flexibility in this molecule are the rotation around the C-O-C ether linkage and the rotation of the fluorophenyl and phenolic rings. MD simulations would reveal the preferred dihedral angles and the extent of molecular motion at different temperatures. This information is crucial for understanding how the molecule might interact with biological receptors or other molecules in a dynamic environment. The results are often visualized as a Ramachandran-like plot, showing the distribution of conformational states.
Reactivity and Reaction Mechanism Studies of 2 2 Fluorophenyl Methoxy Phenol
Investigation of Thermal and Radical-Induced Decomposition Pathways
The decomposition of phenolic ethers like 2-[(2-Fluorophenyl)methoxy]phenol is of significant interest, particularly in the context of understanding the thermal degradation of lignin, for which it serves as a model compound. Studies on close analogs, such as 2-methoxyphenol (guaiacol), provide critical insights into the likely decomposition mechanisms, which primarily involve homolytic bond cleavage and intramolecular rearrangements.
O-C Bond Cleavage Mechanisms
The ether linkage (Ar-O-CH₂-Ar') is a key site of reactivity. Under thermal or radical-induced conditions, the cleavage of the O-C bonds is a primary decomposition pathway.
Homolytic O-CH₂ Cleavage : In studies on the thermolysis of 2-methoxyphenol, a primary decomposition pathway involves the homolytic cleavage of the methoxyl O–C bond. mdpi.com This unimolecular reaction leads to the formation of a phenoxy radical and a methyl radical. For this compound, the analogous cleavage would be the homolysis of the O-CH₂Ar' bond, which is expected to have a significant energy barrier. For 2-methoxyphenol, the activation energy for this cleavage is approximately 239 kJ/mol. mdpi.com
Lewis Acid-Catalyzed Cleavage : In the presence of a Lewis acid like aluminum chloride (AlCl₃) and an acyl chloride, a selective cleavage of a methoxy (B1213986) group has been observed in 2,6-dimethoxyphenol. organic-chemistry.org The mechanism involves complexation of the Lewis acid to both the phenolic oxygen and the ether oxygen, making the ether's methyl carbon susceptible to nucleophilic attack by a chloride ion. organic-chemistry.org A similar mechanism could be envisioned for this compound, where a Lewis acid could facilitate the cleavage of the benzyl (B1604629) ether.
Table 1: Potential O-C Bond Cleavage Pathways
| Pathway | Conditions | Key Intermediates | Potential Products | Reference |
|---|---|---|---|---|
| Homolytic Cleavage | High Temperature (Thermolysis) | Phenoxy radical, 2-fluorobenzyl radical | Catechol, 2-fluorotoluene | mdpi.com |
| Lewis Acid-Catalyzed Cleavage | Lewis Acid (e.g., AlCl₃), Acyl Chloride | Aluminum-complexed ether | Catechol, 2-fluorobenzyl chloride | organic-chemistry.org |
Intramolecular Hydrogen Transfer Processes
Intramolecular hydrogen transfer (IHT) is another critical process in the decomposition of phenolic compounds.
Radical-Induced IHT : Research on 2-methoxyphenol shows that decomposition can be initiated by the abstraction of the phenolic hydrogen by a radical. mdpi.com The resulting phenoxy radical can then undergo an intramolecular hydrogen transfer, leading to a cascade of reactions that yield products like phenol (B47542) and 2-hydroxybenzyl alcohol. mdpi.com For this compound, a similar abstraction of the phenolic hydrogen would form a phenoxy radical. Subsequent IHT from the benzylic -CH₂- group to the radical center on the ring could initiate further decomposition.
Oxidation and Reduction Transformations of the Phenolic Ether Moiety
The phenolic and ether functionalities are susceptible to both oxidation and reduction, leading to valuable chemical transformations.
Oxidative Transformations : The phenolic ether moiety can undergo oxidative cleavage. A notable example is the electrochemical demethylation of 2-methoxyphenol on a multi-walled carbon nanotube (MWCNT) surface to produce surface-confined catechol. chemrxiv.org This process involves the oxidation of the methoxy group, leading to its cleavage and the formation of a second hydroxyl group on the aromatic ring. chemrxiv.org This suggests that this compound could be similarly oxidized to yield catechol and 2-fluorobenzoic acid or related products. The oxidation potentials of phenols are influenced by their substituents; for example, vanillin (B372448) (a methoxyphenol derivative) has a measured oxidation potential that reflects the electronic effects of its functional groups. google.com
Reductive Transformations : Reduction of phenolic ethers can proceed via several pathways. Catalytic hydrogenation can reduce the aromatic rings. For instance, the selective hydrogenation of guaiacol (B22219) (2-methoxyphenol) over palladium catalysts has been studied for the production of 2-methoxycyclohexanone. rsc.org However, achieving high selectivity can be challenging, as hydrogenation of the phenol-containing ring often competes with hydrogenolysis (cleavage) of the C-O bonds. youtube.comyoutube.com Photoredox catalysis offers a chemoselective method for cleaving phenolic ethers at the C(sp³)–O bond, allowing for deprotection under mild conditions while preserving other sensitive functional groups. organic-chemistry.org This method would be applicable to cleaving the benzyl ether in this compound to yield catechol and 2-fluorotoluene.
Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution Mechanisms
The two aromatic rings in this compound have distinct electronic properties, leading to different reactivities in substitution reactions.
Electrophilic Aromatic Substitution (EAS) : The phenol-containing ring is highly activated towards EAS due to the strong electron-donating effects of the hydroxyl (-OH) and, to a lesser extent, the benzyloxy (-OCH₂Ar') groups. Both are ortho, para-directing. The hydroxyl group is the more powerful activator, meaning electrophiles will preferentially attack the positions ortho and para to it. Steric hindrance from the bulky benzyloxy group will likely favor substitution at the para position (position 5) and the free ortho position (position 3).
Nucleophilic Aromatic Substitution (NAS) : NAS reactions typically require an aromatic ring to be electron-deficient, often through the presence of strong electron-withdrawing groups.
On the Phenolic Ring : This ring is electron-rich and generally unreactive towards NAS. However, a novel mechanism has been described for halophenols where homolysis of the O-H bond creates a transient phenoxyl radical. This radical acts as a powerful open-shell electron-withdrawing group, lowering the barrier for nucleophilic substitution at a distal position by over 20 kcal/mol and enabling otherwise challenging transformations.
On the Fluorophenyl Ring : The fluorine atom can act as a leaving group in NAS. While the ring is not strongly activated, substitution can occur under specific conditions. The reaction can proceed through a classical two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. Alternatively, a concerted nucleophilic aromatic substitution (cSNAr) mechanism, which does not require substantial ring activation, has been proposed for some systems and could be a possible pathway. rsc.org
Table 2: Comparison of Potential Nucleophilic Aromatic Substitution Mechanisms
| Mechanism | Target Ring | Key Feature | Requirement | Reference |
|---|---|---|---|---|
| Homolysis-Enabled Electronic Activation | Phenolic Ring | Transient phenoxyl radical acts as strong electron-withdrawing group. | Radical initiator | |
| Addition-Elimination (SNAr) | Fluorophenyl Ring | Formation of a stable Meisenheimer complex intermediate. | Strong nucleophile; may require activation | |
| Concerted (cSNAr) | Fluorophenyl Ring | Single transition state; no discrete intermediate. | Does not require strong activating groups | rsc.org |
Photochemical and Thermochromic Properties of Related Schiff Base Analogues
Schiff bases derived from ortho-hydroxy aromatic aldehydes are well-known for their interesting photochromic and thermochromic properties. organic-chemistry.org An analogue derived from this compound, for example, could be synthesized by first formylating the phenol ring (e.g., at position 3) and then condensing the resulting aldehyde with a primary amine.
The photo- and thermochromism in these compounds arise from a reversible intramolecular proton transfer between the phenolic oxygen and the imine nitrogen. organic-chemistry.org The molecule exists in two main tautomeric forms: the enol-imine form and the keto-amine form.
Enol-Imine Tautomer : This form contains a phenolic O-H group and a C=N double bond. It is stabilized by an intramolecular hydrogen bond (O-H···N).
Keto-Amine Tautomer : This form is generated upon transfer of the proton from the oxygen to the nitrogen. It features a quinone-like ring structure with a C=O double bond and an N-H group, stabilized by an N-H···O hydrogen bond.
The equilibrium between these two forms can be shifted by external stimuli like heat (thermochromism) or light (photochromism), as the two tautomers have different electronic structures and thus absorb light at different wavelengths, resulting in a color change. organic-chemistry.org The specific properties, such as the color and the stability of each form, are highly dependent on the substituents on the aromatic rings and the nitrogen atom.
Table 3: Tautomeric Forms of an ortho-Hydroxy Schiff Base
| Tautomeric Form | Key Structural Features | Hydrogen Bond | Stimulus for Interconversion |
|---|---|---|---|
| Enol-Imine | Phenolic -OH, Imine -C=N- | O-H···N | Heat (Thermochromism) Light (Photochromism) |
| Keto-Amine | Quinoid C=O, Amine N-H | N-H···O |
Structure Activity/property Relationship Sar/spr and Mechanistic Exploration
Rational Design Principles for Modulating Molecular Properties
The design of analogs of 2-[(2-Fluorophenyl)methoxy]phenol often involves strategic modifications to its core structure to influence its physicochemical and biological characteristics.
The presence of a fluorine atom on the phenyl ring is a key feature of this compound. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect can significantly alter the electron density distribution across the molecule, influencing its acidity, basicity, and reactivity. The -I effect of the fluorine atom can make the phenolic proton more acidic compared to its non-fluorinated counterpart.
From a steric perspective, fluorine has a relatively small van der Waals radius (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å). This means that the introduction of a fluorine atom does not significantly increase the steric bulk of the molecule, allowing it to bind to biological targets without major steric hindrance. This combination of potent electronic influence and minimal steric disruption makes fluorine a valuable tool in drug design.
In Vitro Mechanistic Studies on Specific Molecular Targets
Laboratory studies have begun to elucidate the mechanisms by which this compound interacts with specific biological molecules and pathways.
The phenolic hydroxyl group is a critical determinant of the antioxidant potential of this compound. This group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. The stability of the resulting phenoxyl radical is a key factor in its antioxidant efficacy. The electron-donating and -withdrawing substituents on the aromatic rings can modulate this activity.
Studies on related diaryl ether compounds have demonstrated significant antioxidant activity. For instance, certain fluorinated diaryl ethers have shown potent radical scavenging abilities in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The mechanism often involves hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT).
The inhibitory potential of this compound and its analogs against various enzymes has been a subject of investigation.
Cyclooxygenases (COX): Some diaryl ether derivatives have been explored for their anti-inflammatory properties through the inhibition of COX enzymes. The binding of these inhibitors to the active site of COX-1 and COX-2 is often driven by hydrophobic interactions and hydrogen bonding. The specific substitution pattern on the phenyl rings can influence the selectivity and potency of inhibition.
Acetylcholinesterase (AChE): Diaryl ether structures are also found in compounds designed as AChE inhibitors for the potential treatment of Alzheimer's disease. The mechanism of inhibition typically involves binding to the active site of the enzyme, often interacting with key amino acid residues through hydrogen bonds, and π-π stacking interactions.
α-Glucosidase: Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. Certain diaryl ether derivatives have shown promising α-glucosidase inhibitory activity. The interactions with the enzyme's active site are crucial for their inhibitory effect.
Urease: Urease inhibitors are of interest for treating infections caused by urease-producing bacteria. Some studies on related chemical structures suggest that the presence of a phenolic hydroxyl group and specific substituents can lead to effective urease inhibition, often through interactions with the nickel ions in the enzyme's active site.
The interaction of this compound with biomolecules is governed by a variety of non-covalent forces. These include:
Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. The ether oxygen can also act as a hydrogen bond acceptor. These interactions are fundamental to its binding with proteins and other biological targets.
π-π Stacking: The two aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in proteins.
Hydrophobic Interactions: The phenyl rings and the methylene (B1212753) bridge contribute to the molecule's hydrophobicity, allowing it to interact favorably with nonpolar pockets in biological macromolecules.
Halogen Bonding: The fluorine atom, under certain circumstances, can participate in halogen bonding, where it acts as an electrophilic species interacting with a nucleophilic site on a biomolecule.
Computational modeling and molecular docking studies are often employed to visualize and quantify these non-covalent interactions, providing insights into the binding modes and affinities of this compound and its derivatives with their biological targets.
In Silico Prediction of Molecular Interactions and Binding Affinities
In silico methods, which utilize computational simulations to predict the interactions and properties of molecules, are pivotal in modern drug discovery and materials science. These techniques can provide insights into the behavior of a compound at a molecular level, guiding further experimental work. A thorough search of scientific databases and research literature was performed to identify studies that have employed such methods to investigate this compound.
Molecular Docking Simulations with Protein Binding Sites
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule ligand and a protein receptor's binding site.
Despite a comprehensive search of peer-reviewed scientific literature, no specific studies detailing the molecular docking simulations of this compound with any protein binding sites were identified. Research in this area often focuses on compounds that are part of a larger screening library or have shown promising biological activity in initial assays. The absence of such published data for this particular compound suggests that it has not been a primary focus of targeted drug discovery efforts that would necessitate such simulations, or the results of any such studies have not been made publicly available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. These models are used to predict the activity of new or untested compounds.
The investigation for QSAR models specifically developed for or including this compound did not yield any specific results. QSAR studies typically involve a series of related compounds to derive a statistically significant model. There is no indication in the available literature that this compound has been included in a training or test set for the development of a QSAR model for any particular biological endpoint or physicochemical property.
Correlation between Electronic Structure, Conformational Features, and Observed Biological Activities
The biological activity of a molecule is intrinsically linked to its three-dimensional shape (conformation) and the distribution of electrons within its structure (electronic structure). Understanding these features can provide a mechanistic basis for a compound's observed activities.
A detailed search for research correlating the electronic structure and conformational features of this compound with any observed biological activities did not uncover any specific studies. Such analyses are typically performed on compounds that have demonstrated significant biological effects, in order to understand the structural features responsible for that activity and to design more potent analogs. The lack of such correlative studies for this compound indicates a gap in the publicly available research data for this compound.
Applications in Advanced Materials and Chemical Synthesis
Role as Chemical Intermediates in the Synthesis of Complex Organic Molecules
The structural framework of 2-[(2-Fluorophenyl)methoxy]phenol makes it an excellent intermediate for constructing more complex, high-value molecules. The phenolic hydroxyl group serves as a reactive handle for a variety of chemical transformations, including etherification, esterification, and coupling reactions.
Research has demonstrated that related 2-methoxyphenol moieties are foundational in the synthesis of novel bioactive compounds. For instance, 4-substituted-2-methoxyphenols are utilized as starting materials to create eugenol (B1671780) and curcumin-analog hydroxylated biphenyls, some of which exhibit significant antitumoral activity against malignant melanoma cell lines. nih.govresearchgate.net Similarly, new series of 2-phenol-4-chlorophenyl-6-aryl pyridines with potential as cytotoxic agents and topoisomerase II inhibitors have been synthesized, showcasing the utility of phenolic structures in medicinal chemistry. nih.gov The presence of the 2-fluorobenzyl group in this compound can offer advantages in modulating the electronic properties, bioavailability, and metabolic stability of the final products, a crucial aspect in the design of new therapeutic agents. google.com
The synthesis of various 2-methoxyphenol derivatives has been undertaken to explore their antioxidant properties, indicating that the core structure is a key pharmacophore. researchgate.net The strategic placement of the fluorine atom in this compound can further enhance these properties or introduce new biological activities.
| Starting Moiety | Synthesized Compound Class | Observed Biological Activity | Reference |
|---|---|---|---|
| 4-Substituted-2-methoxyphenols | Hydroxylated Biphenyls | Antitumoral (Malignant Melanoma) | nih.govresearchgate.net |
| 2-Phenol derivatives | 2-phenol-4-chlorophenyl-6-aryl pyridines | Topoisomerase II Inhibition | nih.gov |
| 2-Methoxyphenol derivatives | Various substituted phenols | Antioxidant | researchgate.net |
Exploration of Catalytic Applications through Metal Complexation
The phenolic and ether oxygen atoms of this compound provide potential coordination sites for metal ions. By modifying the phenolic ring, for example through the introduction of an imine group to form a Schiff base, multidentate ligands can be created. These ligands can then form stable complexes with transition metals such as copper (Cu(II)) and zinc (Zn(II)).
Schiff base complexes are widely recognized for their essential functions in catalysis and organic synthesis. nih.gov For instance, a Schiff base ligand derived from 4-hydroxy-3-methoxybenzaldehyde and its Cu(II) and Zn(II) complexes have been synthesized and characterized. nih.gov The catalytic activity of such metal complexes is a significant area of research. Studies on a copper (Cu(II)) complex with a fluorophenyl-containing pyrazole (B372694) ligand demonstrated its effectiveness in the green oxidation of phenol (B47542) using hydrogen peroxide. orientjchem.org This highlights the potential synergy between a fluorinated phenyl group and a metal center in a catalytic system. The this compound molecule is a prime candidate for developing new ligands for homogeneous catalysis, where the electronic influence of the fluorophenyl group could tune the reactivity and selectivity of the metallic center.
| Catalyst System | Michaelis Constant (K_m) | Turnover Number (k_cat) | Reference |
|---|---|---|---|
| Cu(II) FTL Complex (Catalyzed) | 44.7 mM | 2.7 × 10⁻⁷ s⁻¹ | orientjchem.org |
| Uncatalyzed Reaction | 37.6 mM | 3.5 × 10⁻⁷ s⁻¹ | orientjchem.org |
Potential in Nonlinear Optical (NLO) Materials Development
Nonlinear optical (NLO) materials are crucial for technologies like optical switching and signal processing. The effectiveness of an organic NLO material is often linked to its molecular structure, specifically the presence of π-conjugated systems and asymmetric charge distribution. Fluorenone-based molecules, for example, are attractive for NLO applications due to their high optical hyperpolarizability and specific V-shaped geometry. ru.nl
The structure of this compound, with its two aromatic rings, possesses some of the fundamental characteristics required for NLO activity. The introduction of fluorine atoms into organic molecules intended for NLO applications has been shown to be a successful strategy. For example, peripherally fluorine-substituted naphthalocyanines not only exhibit enhanced solubility and photostability but also function as efficient optical limiters. nih.gov The fluorine atom in this compound can enhance the molecule's thermal and chemical stability and modify its crystal packing, which is a critical factor for second-order NLO effects that require a non-centrosymmetric arrangement in the solid state. ru.nl Further research could involve incorporating this fluorinated phenol ether into larger conjugated systems to amplify its NLO response.
Utilization in the Development of Chemical Sensors and Probes
The development of sensitive and selective chemical sensors is a major field of research. The unique properties of this compound make it a promising candidate for sensor development. Fluorinated materials are often used to enhance sensor performance. For instance, oxygen sensors based on hybrid xerogels containing fluorinated precursors have demonstrated exceptionally high sensitivity. nih.gov The this compound could be incorporated into such a polymer matrix, where its fluorinated moiety would contribute to creating an environment highly permeable to specific analytes.
Furthermore, the 2-methoxyphenol group itself can be an active component in electrochemical sensors. A facile method has been reported for the electrochemical demethylation of 2-methoxyphenol to produce a surface-confined catechol on multiwalled carbon nanotubes. nih.gov This modified electrode showed efficient electrocatalytic activity for the oxidation and sensing of hydrazine. nih.gov This suggests that this compound could serve as a precursor for creating novel electrochemical sensor surfaces, with the fluorophenyl group potentially modulating the sensor's selectivity and response.
Precursor for Radiotracer Development for Molecular Imaging of Receptors
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers to visualize and quantify biological processes in vivo. The development of new radiotracers for specific biological targets, such as neurotransmitter receptors, is a key area of research in neuroscience and oncology.
The 2-methoxyphenyl group is a recognized structural motif in several PET radioligands. For example, a 2-methoxyphenyl piperazine (B1678402) derivative was successfully radiolabeled with carbon-11 (B1219553) and evaluated for imaging the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). nih.gov More strikingly, a compound with high structural similarity to the subject of this article, 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, was developed as a potent PET imaging ligand for the metabotropic glutamate receptor 2 (mGluR2). nih.gov
In that study, the researchers specifically introduced the methoxy (B1213986) group as a site for radiolabeling with [¹¹C]CH₃I via O-methylation of the corresponding phenol precursor. nih.gov This directly highlights the utility of the this compound structure. The phenolic hydroxyl group of this compound is an ideal site for introducing a short-lived positron-emitting isotope like carbon-11. The rest of the molecule, particularly the fluorophenyl moiety, can be responsible for binding to a specific biological receptor. Therefore, this compound serves as an excellent and highly relevant precursor for the synthesis of novel radiotracers for PET imaging of receptors implicated in a variety of neuropsychiatric and oncological disorders. researchgate.net
| Tracer Candidate | Target Receptor | Key Structural Feature | Reference |
|---|---|---|---|
| [¹¹C]13 ([¹¹C]mG2N001) | mGluR2 | 2-fluoro-4-methoxyphenyl | nih.gov |
| N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine | mGluR1 | 2-Methoxyphenyl piperazine | nih.gov |
Future Perspectives and Emerging Research Directions
Advancement in Chemoenzymatic and Biocatalytic Synthesis Approaches
The synthesis of diaryl ethers, including 2-[(2-Fluorophenyl)methoxy]phenol, has traditionally relied on classical organic chemistry methods. However, the future of its synthesis lies in the burgeoning field of chemoenzymatic and biocatalytic approaches, which offer greater selectivity, milder reaction conditions, and improved sustainability.
Enzymes, particularly lipases, have demonstrated considerable promise in catalyzing the formation of ether bonds. nih.govunimi.itchemrxiv.org The application of lipase-catalyzed transesterification or etherification for the synthesis of fluorinated diaryl ethers is an area ripe for exploration. nih.gov For instance, the enzymatic resolution of racemic intermediates can provide access to enantiomerically pure derivatives of this compound, which is crucial for applications where stereochemistry is a determining factor. unimi.it The development of robust and reusable immobilized enzymes will be key to making these processes economically viable on an industrial scale.
Future research will likely focus on engineering enzymes with tailored substrate specificities to efficiently accommodate the 2-fluorophenyl moiety and the catechol-derived portion of the molecule. nih.gov This could involve directed evolution or rational protein design to enhance catalytic efficiency and selectivity for O-alkylation over competing C-alkylation. researchgate.net The integration of enzymatic steps with traditional chemical synthesis, known as chemoenzymatic synthesis, can streamline multi-step reaction sequences, reducing the need for protecting groups and minimizing waste. frontiersin.org
| Enzyme Class | Potential Reaction | Key Advantages | Research Focus |
|---|---|---|---|
| Lipases (e.g., from Candida antarctica) | Enantioselective O-alkylation | High enantioselectivity, mild conditions | Optimization of solvent and acyl donor |
| Etherases | Direct ether bond formation | High specificity | Discovery and engineering of novel etherases |
| Oxidoreductases | Precursor synthesis (e.g., selective hydroxylation) | Regioselectivity | Broadening substrate scope |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and property prediction of novel compounds, including derivatives of this compound. nih.gov These computational tools can analyze vast datasets of chemical structures and their associated properties to build predictive models, thereby accelerating the discovery of molecules with desired characteristics. arxiv.orgresearchgate.net
Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various physicochemical properties of this compound and its analogs, such as solubility, lipophilicity, and thermal stability. nih.govacs.orgyoutube.comnih.gov By inputting molecular descriptors, these models can rapidly screen virtual libraries of compounds, prioritizing those with the most promising profiles for synthesis and experimental testing. acs.org
| Model Type | Predicted Property | Potential Application for this compound | Illustrative Accuracy (Hypothetical R²) |
|---|---|---|---|
| Random Forest | Aqueous Solubility | Formulation development | 0.85 |
| Gradient Boosting | Melting Point | Material processing | 0.90 |
| Neural Network | Biological Activity | Drug discovery | 0.80 |
Exploration of Supramolecular Chemistry and Self-Assembly for Novel Materials
The unique electronic properties and conformational flexibility of this compound make it an intriguing building block for the construction of novel supramolecular assemblies and advanced materials. The presence of the fluorine atom can introduce specific non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can direct the self-assembly of molecules into well-defined architectures. nih.govresearchgate.netresearchgate.net
Future research in this area will likely focus on understanding and controlling the self-assembly of this compound and its derivatives in the solid state and in solution. rsc.org Crystal engineering studies will be crucial in elucidating the packing arrangements and intermolecular interactions that govern the formation of different crystalline polymorphs. nih.gov By modifying the substitution pattern on the aromatic rings, it may be possible to tune the self-assembly process to create materials with specific topologies and functionalities, such as porous organic frameworks or liquid crystals. researchgate.net
The exploration of co-crystallization with other molecules could lead to the formation of multi-component materials with emergent properties. The ability of the phenolic hydroxyl group and the ether oxygen to act as hydrogen bond donors and acceptors, respectively, provides opportunities for the design of complex hydrogen-bonded networks. The insights gained from these studies could pave the way for the development of new materials for applications in areas such as gas storage, separation, and sensing.
Deeper Understanding of Reaction Mechanisms through Advanced Spectroscopic Techniques
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and developing more efficient synthetic routes. organic-chemistry.orgorganic-chemistry.org While classical methods provide a general overview, advanced spectroscopic techniques offer the potential for a more detailed and dynamic picture of the reaction pathway.
In situ spectroscopic methods, such as ReactIR (Fourier Transform Infrared Spectroscopy) and process NMR (Nuclear Magnetic Resonance), can monitor the concentration of reactants, intermediates, and products in real-time. This allows for the identification of transient species and the elucidation of the kinetic profile of the reaction. For the Williamson ether synthesis, a common method for preparing diaryl ethers, these techniques could provide insights into the rate-determining step and the influence of various reaction parameters.
Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be used to characterize key intermediates and fragmentation pathways, providing further evidence for the proposed reaction mechanism. Isotopic labeling studies, in conjunction with NMR and mass spectrometry, can be employed to trace the fate of individual atoms throughout the reaction, offering a definitive understanding of the bond-forming and bond-breaking events.
Rational Design of Functionalized Derivatives for Specific Chemical Applications
The core structure of this compound provides a versatile scaffold for the rational design of functionalized derivatives with tailored properties for specific chemical applications. researchgate.net By strategically introducing various substituents onto the aromatic rings, it is possible to modulate the electronic, steric, and physicochemical properties of the molecule. researchgate.netnih.gov
For example, the introduction of additional functional groups, such as carboxylic acids, amines, or other halogen atoms, could lead to the development of novel ligands for catalysis or new monomers for polymer synthesis. nih.gov The structure-activity relationship (SAR) of these derivatives can be systematically investigated to understand the impact of different substituents on their performance in a given application. nih.gov
In the context of medicinal chemistry, the this compound scaffold could serve as a starting point for the design of new biologically active compounds. The fluorine atom can enhance metabolic stability and binding affinity to biological targets. By combining rational design with computational modeling and high-throughput screening, it will be possible to efficiently explore the chemical space around this core structure and identify new lead compounds for drug discovery. researchgate.net
Q & A
Q. What synthetic routes are recommended for the laboratory-scale preparation of 2-[(2-Fluorophenyl)methoxy]phenol?
The synthesis typically involves etherification between 2-fluorobenzyl bromide and 2-hydroxyphenol under alkaline conditions. A modified Williamson ether synthesis is commonly employed, using potassium carbonate (K₂CO₃) in anhydrous acetone or DMF at 60–80°C for 12–24 hours. Alternative methods include Ullmann coupling with copper catalysts for higher regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted phenolic byproducts. Yield optimization requires strict control of moisture and stoichiometric ratios of reactants .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the aromatic substitution pattern and ether linkage. The fluorine atom induces distinct splitting in adjacent protons (e.g., 2-fluorophenyl group at δ 6.8–7.3 ppm).
- FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C stretching) and 3300 cm⁻¹ (phenolic -OH, if present) validate the ether and phenol groups.
- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 232 (C₁₃H₁₁FO₂) and fragment ions (e.g., loss of -OCH₂C₆H₄F) confirm the structure .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Stability studies should include:
- Thermal Analysis : TGA/DSC to determine decomposition temperatures (typically >200°C for aryl ethers).
- Photostability : Exposure to UV-Vis light (300–800 nm) for 48 hours, followed by HPLC purity checks.
- Hygroscopicity : Karl Fischer titration to quantify water absorption in humid environments.
Storage recommendations: desiccated at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can contradictions in reported solubility data for this compound be resolved?
Discrepancies often arise from polymorphism or solvent purity. A systematic approach includes:
- Solvent Screening : Test solubility in 10+ solvents (e.g., DMSO, THF, chloroform) using gravimetric or UV-Vis methods.
- Particle Size Analysis : Use dynamic light scattering (DLS) to assess crystallinity effects.
- Co-solvency Studies : Evaluate solubility enhancers (e.g., cyclodextrins) for pharmaceutical applications.
Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic transitions .
Q. What computational methods are suitable for predicting reactivity and biological interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the 2-fluorophenyl group may enhance electron-withdrawing effects, influencing binding to enzyme active sites.
- Molecular Docking : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) or bacterial targets using AutoDock Vina.
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.5, moderate blood-brain barrier permeability) .
Q. What strategies mitigate hazards during large-scale reactions involving this compound?
- Toxicity Mitigation : Use closed-system reactors and PPE (nitrile gloves, respirators) due to potential respiratory irritation (H335) and skin sensitization (H315) .
- Waste Management : Neutralize phenolic waste with 10% NaOH before incineration.
- Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor reaction progress and minimize exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
